ARP

Description

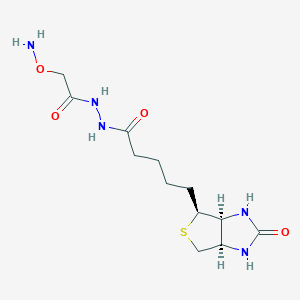

The exact mass of the compound O-(Biotinylcarbazoylmethyl)hydroxylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-(2-aminooxyacetyl)pentanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O4S/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20)/t7-,8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHUBFIOWQTECH-LAEOZQHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930511 | |

| Record name | N-[2-(Aminooxy)-1-hydroxyethylidene]-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139585-03-8 | |

| Record name | O-(Biotinylcarbazoylmethyl)hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139585038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(Aminooxy)-1-hydroxyethylidene]-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aldehyde Reactive Probe: Foundational & Exploratory

An In-depth Technical Guide to Aldehyde Reactive Probes

Aldehyde reactive probes are a class of chemical tools designed to detect, quantify, and visualize aldehydes in a variety of biological and chemical systems. Aldehydes are highly reactive carbonyl compounds that play crucial roles in both normal physiological processes and the pathophysiology of numerous diseases.[1] They are also important intermediates in organic synthesis.[2][3] These probes leverage specific chemical reactions to form stable covalent bonds with aldehydes, allowing for their sensitive and selective analysis. This guide provides a detailed overview of the core principles, mechanisms, applications, and experimental considerations for researchers, scientists, and drug development professionals.

Core Principle and Mechanism of Action

The fundamental principle behind aldehyde reactive probes is the chemoselective reaction between a nucleophilic moiety on the probe and the electrophilic carbonyl carbon of an aldehyde.[4][5] This reaction leads to the formation of a stable covalent adduct, thereby tagging the aldehyde-containing molecule or location with a reporter group.

The most common reactive moieties are α-effect nucleophiles, such as hydrazines, hydroxylamines (oxyamines), and aminothiols, which exhibit enhanced reactivity toward carbonyls.[6][7]

1. Hydrazine-based Probes: These probes react with aldehydes to form a stable hydrazone linkage. This is a widely used reaction for biotinylating abasic (AP) sites in DNA, which exist in equilibrium with an open-ring aldehyde form.[8][9]

2. Oxyamine-based Probes: Reacting with aldehydes, these probes form a highly stable oxime bond. This chemistry is often employed for in vivo imaging applications where high stability of the probe-target linkage is critical.[10]

3. 2-Aminothiophenol-based Probes: This moiety reacts with aldehydes to form a dihydrobenzothiazole, a process that can be coupled with a "turn-on" fluorescence response.[7][11] The cyclization reaction restricts photoinduced electron transfer (PeT), leading to a significant increase in quantum yield upon aldehyde binding.

The general mechanism involves the nucleophilic attack of the probe on the aldehyde's carbonyl carbon, followed by dehydration to form a stable C=N double bond (in the case of hydrazones and oximes) or a heterocyclic ring.

Applications in Research and Drug Development

Aldehyde reactive probes are versatile tools with broad applications, from fundamental cell biology to clinical diagnostics and drug discovery.

Detection of DNA Damage

Apurinic/apyrimidinic (AP) sites are one of the most common forms of DNA damage.[8] These sites exist in equilibrium between a cyclic furanose and a reactive open-chain aldehyde. Aldehyde reactive probes, often labeled with biotin (an "ARP" probe), are used to tag these sites for quantification and mapping.

-

AP-seq: This technique uses a biotin-labeled aldehyde reactive probe to tag AP sites throughout the genome. Tagged DNA fragments are then isolated and sequenced to create a genome-wide map of this type of DNA damage.[8]

-

ELISA-like Assays: Probes can be used to quantify total AP sites in a DNA sample. After reacting the DNA with a biotinylated probe, the DNA is immobilized and detected using a streptavidin-enzyme conjugate, providing a colorimetric or chemiluminescent readout.[9]

Imaging of Fibroproliferative Diseases

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins. The enzyme lysyl oxidase (LOX) crosslinks collagen and elastin by oxidizing lysine residues to form the aldehyde allysine. Aldehyde reactive probes, particularly those conjugated to MRI contrast agents, can target allysine to non-invasively image fibrotic tissue.[6][10]

-

Systemic Aldehyde Tracking: By tailoring the probe's reactivity and clearance kinetics, it's possible to achieve organ-specific imaging of fibrosis in preclinical models of lung, liver, and kidney disease.[6][10]

Monitoring Cellular Aldehydes

Endogenous aldehydes, such as formaldehyde and malondialdehyde, are generated during normal metabolism and are elevated under conditions of oxidative stress. Fluorescent aldehyde reactive probes are used to monitor fluctuations in cellular aldehyde levels in real-time.[7][12]

-

Live-Cell Imaging: Probes with "turn-on" fluorescence mechanisms are particularly useful as they minimize background signal, allowing for the sensitive detection of aldehydes in live cells, organoids, and ex vivo tissues.[7][11]

-

Disease Models: These tools help researchers investigate the role of aldehyde dysregulation in various pathologies, including cancer and metabolic diseases.[12]

Quantitative Data Summary

The efficacy of an aldehyde reactive probe is determined by its chemical properties, including reaction kinetics and the signaling capacity of its reporter group.

| Probe Type / Reactive Moiety | Target Aldehyde | Reporter Group | Key Quantitative Parameter | Value / Finding | Application Area | Reference |

| Alkyl Hydrazine-Mn2+ Chelate | Allysine (in collagen) | MRI Contrast Agent | Relaxivity (r1) increase upon binding | 4-fold increase (at 1.4 T) | Fibrosis Imaging | [6] |

| α-carboxylate Oxyamine-Mn2+ Chelate | Allysine (in collagen) | MRI Contrast Agent | Hydrolysis rate constant (koff) | Slower off-rate than hydrazine probes | Fibrosis Imaging | [10] |

| 2-Aminothiophenol-BODIPY | Propanal (model) | Fluorophore (BODIPY) | Fluorescence Response | "Turn-on" upon reaction | Cellular Aldehyde Detection | [7] |

| Biotinylated this compound | AP Sites in DNA | Biotin | Detection Limit | Quantifies abasic sites | DNA Damage Quantification | [9] |

Key Experimental Protocols

Protocol: Quantification of AP Sites in DNA using an this compound Probe (ELISA-like Assay)

This protocol is adapted from the methodology for quantifying DNA damage using an aldehyde reactive probe.[9]

-

DNA Isolation: Isolate genomic DNA from the biological sample of interest using a standard DNA extraction kit.

-

This compound Reaction: Incubate the isolated DNA (typically 1-5 µg) with an aldehyde reactive probe (e.g., N‘-aminooxy-N,N-dimethyl-N-(N-biotinyl-6-amino-hexanoyl)-1,3-propanediammonium dichloride) in reaction buffer at 37°C for 1 hour. This allows the probe to covalently bind to the aldehyde group of any AP sites.

-

DNA Immobilization: Dilute the this compound-labeled DNA and add it to the wells of a streptavidin-coated 96-well plate. Incubate to allow the biotin on the probe to bind to the streptavidin, thus immobilizing the DNA.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with Tween-20) to remove any unbound DNA.

-

Detection: Add an anti-DNA antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) to the wells. Incubate to allow the antibody to bind to the immobilized DNA.

-

Signal Generation: After another wash step, add the HRP substrate (e.g., TMB). The enzyme will convert the substrate into a colored product.

-

Quantification: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the number of AP sites in the original DNA sample.

Protocol: Live-Cell Imaging of Endogenous Aldehydes

This protocol outlines the general steps for using a fluorescent "turn-on" probe for live-cell imaging.[7][11]

-

Cell Culture: Plate cells of interest in a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

-

Probe Loading: Prepare a stock solution of the fluorescent aldehyde probe in DMSO. Dilute the probe to its final working concentration (typically in the low micromolar range) in fresh, serum-free cell culture medium.

-

Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.

-

Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to remove excess extracellular probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

-

(Optional) Induction/Inhibition: To study changes in aldehyde levels, cells can be pre-treated with an inducer (e.g., an oxidative stress agent) or an inhibitor (e.g., an aldehyde dehydrogenase inhibitor) before or during probe loading.

-

Image Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) using image analysis software to determine relative aldehyde levels between different treatment groups.

References

- 1. doaj.org [doaj.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Tailored chemical reactivity probes for systemic imaging of aldehydes in fibroproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. G-quadruplex - Wikipedia [en.wikipedia.org]

- 9. Quantitation of DNA damage by an aldehyde reactive probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. bridgene.com [bridgene.com]

An In-Depth Technical Guide to the Mechanism of Aldehyde Reactive Probe (ARP) Binding to Abasic Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantification, and experimental application of Aldehyde Reactive Probes (ARPs) for the detection and study of abasic (AP) sites in DNA. AP sites are one of the most common forms of DNA damage and are critical intermediates in the Base Excision Repair (BER) pathway. Understanding the interaction between ARPs and AP sites is fundamental for research in DNA damage and repair, cancer biology, and aging.

The Core Mechanism: Covalent Binding to Abasic Sites

The fundamental principle behind the utility of Aldehyde Reactive Probes lies in their specific chemical reactivity with the aldehyde group present in the open-ring form of an abasic site in the DNA backbone.

An abasic site, also known as an apurinic/apyrimidinic (AP) site, exists in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form. The Aldehyde Reactive Probe, which contains an alkoxyamine functional group (-ONH2), readily reacts with the exposed aldehyde of the AP site. This reaction is a nucleophilic addition, specifically a condensation reaction, that results in the formation of a stable oxime linkage. This covalent bond effectively tags the AP site.[1]

The most commonly used ARP is N'-(aminooxyacetyl)-N'-(D-biotinoyl)hydrazine, which incorporates a biotin molecule. This biotin tag allows for highly sensitive detection and quantification using avidin or streptavidin-based assays.

Quantitative Data on this compound-Abasic Site Interaction

The efficiency of the this compound-AP site reaction is influenced by several factors, including pH and the concentration of the probe. While detailed kinetic and affinity constants (Kd) are not extensively reported in the literature, semi-quantitative data provides valuable insights into the reaction conditions.

Table 1: Effect of pH on this compound-AP Site Product Formation

| pH | Relative Product Formation (%) |

| 4 | High |

| 5 | High |

| 6 | Moderate |

| 7 | Low |

Data synthesized from gel electrophoresis images in literature. "High" indicates strong product bands, "Moderate" indicates visible but less intense bands, and "Low" indicates faint product bands.

Table 2: Effect of this compound Concentration on AP Site Labeling at pH 7.0

| This compound Concentration (mM) | Product Formation (%) |

| 1 | ~13 |

| 2 | Not specified, but higher than 1 mM |

| 5 | ~15 |

| 10 | ~20 |

Data is approximated from graphical representations in scientific publications.[2]

Experimental Protocols for AP Site Quantification

The following are detailed protocols for the quantification of abasic sites in DNA using an Aldehyde Reactive Probe.

Slot-Blot Assay for Quantification of AP Sites in Genomic DNA

This protocol is adapted from methodologies described in the literature for quantifying AP sites in isolated genomic DNA.[2]

Materials:

-

Genomic DNA sample

-

Aldehyde Reactive Probe (this compound) solution (10 mM stock in water)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate, pH 5.2

-

MicroSpin G-25 columns

-

Positively charged nylon membrane

-

Slot-blot apparatus

-

UV cross-linker

-

Blocking buffer (e.g., StartingBlock™ T20 (TBS) Blocking Buffer)

-

Streptavidin-HRP conjugate

-

Tris-buffered Saline with Tween-20 (TBST)

-

Chemiluminescent substrate (e.g., SuperSignal™ West Dura Extended Duration Substrate)

-

Chemiluminescence imaging system

Protocol:

-

DNA Preparation: Adjust the concentration of the genomic DNA sample to 100 µg/mL with TE buffer.

-

This compound Labeling: Mix equal volumes of the DNA solution and a 4 mM this compound solution (to achieve a final concentration of 2 mM this compound). Incubate the reaction at 37°C for 30 minutes.

-

DNA Purification:

-

Perform a phenol/chloroform extraction to remove proteins.

-

Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet the DNA.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in a suitable buffer (e.g., TE buffer).

-

Further purify the labeled DNA using a MicroSpin G-25 column to remove any remaining unbound this compound.

-

-

Denaturation and Membrane Transfer:

-

Heat the this compound-tagged DNA at 95°C for 5 minutes to denature it into single strands.

-

Immediately place the DNA on ice.

-

Apply the denatured DNA to a positively charged nylon membrane using a slot-blot apparatus.

-

Fix the DNA to the membrane by UV cross-linking.

-

-

Blocking and Detection:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 30 minutes at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Signal Development and Quantification:

-

Incubate the membrane with a chemiluminescent substrate for 5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the signal intensity for each slot. The intensity of the signal is proportional to the number of AP sites in the DNA sample. A standard curve can be generated using DNA with a known number of AP sites.

-

ELISA-like Assay for High-Throughput Quantification

This protocol adapts the principles of an ELISA for a microplate-based quantification of AP sites.

Materials:

-

This compound-labeled DNA (prepared as in steps 1-3 of the slot-blot protocol)

-

High-binding 96-well microplate

-

Coating Buffer (e.g., 100 mM sodium bicarbonate, pH 9.6)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Streptavidin-HRP conjugate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Protocol:

-

Plate Coating:

-

Dilute the this compound-labeled DNA in coating buffer.

-

Add 100 µL of the diluted DNA to each well of the microplate.

-

Incubate overnight at 4°C.

-

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of AP sites.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Aldehyde Reactive Probe (this compound) Binding to an Abasic Site

Caption: this compound covalently binds to the aldehyde form of an abasic site.

Base Excision Repair (BER) Pathway and this compound Intervention

Caption: this compound intercepts the BER pathway at the abasic site for detection.

Experimental Workflow for AP Site Quantification

Caption: Workflow for quantifying abasic sites using an this compound-based slot-blot assay.

References

An In-depth Technical Guide to Aldehyde Reactive Probes in DNA Damage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of DNA is under constant assault from both endogenous and exogenous sources, leading to a variety of lesions. Among the most common and significant of these are abasic (AP) sites, which arise from the spontaneous hydrolysis of the N-glycosidic bond or as intermediates in the base excision repair (BER) pathway.[1][2] These sites, characterized by the presence of a reactive aldehyde group, are non-coding and can block DNA replication and transcription, leading to mutations and cell death if not repaired.[3] Consequently, the accurate detection and quantification of AP sites are crucial for understanding the mechanisms of DNA damage and repair, assessing the genotoxicity of various agents, and developing novel therapeutic strategies. Aldehyde reactive probes (ARPs) are a class of chemical tools designed specifically to react with the aldehyde group of open-ring AP sites, enabling their detection and quantification.[2][3] This guide provides a comprehensive overview of the applications of aldehyde reactive probes in DNA damage research, with a focus on their core principles, comparative performance, and detailed experimental protocols.

Principles of Aldehyde Reactive Probe-Based Detection

The fundamental principle behind the use of aldehyde reactive probes lies in the chemical reactivity of the aldehyde group present in the open-ring form of an AP site. ARPs are typically bifunctional molecules containing an aldehyde-reactive group, such as an alkoxyamine or a hydrazine, and a reporter tag, most commonly biotin or a fluorophore.[3][4] The aldehyde-reactive moiety forms a stable covalent bond with the aldehyde at the AP site.[5] The attached reporter tag then allows for the detection and quantification of the labeled DNA.

The most widely used aldehyde reactive probe is O-(Biotinylcarbazoylmethyl)hydroxylamine, commonly referred to as ARP.[6][7] This probe contains a hydroxylamine group that reacts with the aldehyde to form a stable oxime linkage, and a biotin tag that can be detected with high sensitivity using avidin or streptavidin conjugates.[5][6]

Comparative Analysis of Aldehyde Reactive Probes

Several types of aldehyde reactive probes have been developed, each with its own set of advantages and limitations. The choice of probe often depends on the specific application, required sensitivity, and the experimental system being used.

| Probe | Reactive Group | Reporter Tag | Detection Method | Detection Limit | Optimal pH | Key Advantages | Key Disadvantages |

| This compound (Aldehyde Reactive Probe) | Hydroxylamine | Biotin | Colorimetric (ELISA-like), Chemiluminescence, Slot-blot | ~2.4 AP sites per 1 x 10^7 nucleotides[6][7] | 4-7[1] | High sensitivity, well-established protocols, versatile detection methods. | Indirect detection, potential for steric hindrance from biotin. |

| AA3 | Alkoxyamine | Alkyne | Click Chemistry with fluorescent or biotinylated azides | Higher sensitivity than this compound[3] | 7[1] | Better reactivity at neutral pH, allows for bioorthogonal ligation. | Requires a two-step detection process (click reaction). |

| Fluorescent Aldehyde Probes | Hydrazine, Aminooxy | Fluorophore (e.g., NIR dyes) | Fluorescence intensity | Physiologically relevant concentrations of AP sites[8] | Varies | Direct detection, suitable for in situ and in vivo imaging. | Potential for background fluorescence, photobleaching. |

| Methoxyamine (MX) | Alkoxyamine | None (inhibits repair) | Indirect (inhibition of AP endonuclease) | N/A | Varies | Small molecule, readily enters cells, potentiates chemotherapy. | Does not directly label AP sites for quantification.[9] |

Experimental Protocols

The following sections provide detailed methodologies for the use of aldehyde reactive probes in DNA damage research.

Protocol 1: Quantification of AP Sites in Purified DNA using this compound and ELISA-like Assay

This protocol describes the quantification of AP sites in isolated genomic DNA using the biotinylated Aldehyde Reactive Probe (this compound) followed by a colorimetric or chemiluminescent readout.

Materials:

-

Purified genomic DNA (ensure high purity with a 260/280 ratio of ~1.8)[8]

-

Aldehyde Reactive Probe (this compound) solution (e.g., 10 mM in water)[2]

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)[2]

-

DNA binding solution

-

DNA high-binding 96-well plate[4]

-

Washing Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., Starting Block Blocking Buffer)[1]

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate[1]

-

TMB or other HRP substrate for colorimetric detection, or a chemiluminescent substrate[1]

-

Stop solution (e.g., 1 M H₂SO₄) for colorimetric assay

-

Microplate reader

Procedure:

-

DNA Preparation:

-

This compound Reaction:

-

Purification of this compound-labeled DNA:

-

Isolate the this compound-labeled DNA from the unreacted probe using a suitable method such as ethanol precipitation or a membrane filtration tube.[2]

-

If using a filtration tube, wash the DNA on the filter with TE buffer to remove excess this compound.[8]

-

Resuspend the purified this compound-labeled DNA in TE buffer.[8]

-

-

ELISA-like Assay:

-

DNA Immobilization: Add the this compound-labeled DNA solution and a series of this compound-DNA standards to the wells of a DNA high-binding 96-well plate. Add DNA binding solution to each well and incubate overnight at room temperature to allow the DNA to bind to the plate.[3]

-

Washing: Aspirate the solution from the wells and wash the plate 3-5 times with Washing Buffer.[3]

-

Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.[1]

-

Streptavidin-HRP Incubation: Wash the plate as before. Add Streptavidin-HRP conjugate diluted in Blocking Buffer to each well and incubate for 30-60 minutes at room temperature.[1]

-

Detection: Wash the plate thoroughly to remove unbound conjugate. Add the HRP substrate to each well and incubate until sufficient color development (for colorimetric assays) or for the recommended time (for chemiluminescent assays).

-

Readout: For colorimetric assays, stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[4] For chemiluminescent assays, measure the luminescence.

-

-

Data Analysis:

-

Generate a standard curve using the readings from the this compound-DNA standards.

-

Determine the number of AP sites in the sample DNA by interpolating its reading on the standard curve.

-

Protocol 2: In Situ Detection of AP Sites in Cells using this compound

This protocol allows for the detection of AP sites within intact cells, providing a more physiologically relevant measurement.

Materials:

-

Cultured cells

-

Phosphate-Buffered Saline (PBS)

-

Aldehyde Reactive Probe (this compound) solution (e.g., 5 mM in PBS with 5 mM glucose)

-

DNA isolation kit

-

Subsequent reagents for ELISA-like assay as described in Protocol 1.

Procedure:

-

Cell Treatment:

-

Harvest cultured cells and resuspend them in PBS containing 5 mM glucose.

-

Add this compound to the cell suspension to a final concentration of 5 mM.

-

Incubate the cells at 37°C for a defined period (e.g., 60 minutes) to allow the probe to penetrate the cells and react with AP sites.

-

-

Washing:

-

Wash the cells thoroughly with cold PBS to remove excess, unreacted this compound.

-

-

DNA Isolation:

-

Isolate genomic DNA from the this compound-treated cells using a standard DNA isolation kit.

-

-

Quantification:

-

Quantify the amount of biotin incorporated into the genomic DNA using the ELISA-like assay described in Protocol 1, starting from the DNA immobilization step.

-

Visualizations

Signaling Pathway: Base Excision Repair and AP Site Formation

Caption: Base Excision Repair (BER) pathway leading to the formation of an abasic (AP) site, which can be targeted by an aldehyde reactive probe.

Experimental Workflow: Quantification of AP Sites using this compound

Caption: Experimental workflow for the quantification of abasic (AP) sites in purified DNA using an Aldehyde Reactive Probe (this compound) and an ELISA-like detection method.

Chemical Reaction: this compound with an Abasic Site

Caption: Chemical reaction between the aldehyde group of an open-ring abasic (AP) site and the hydroxylamine moiety of the Aldehyde Reactive Probe (this compound), forming a stable oxime adduct.

Applications in Drug Development and Toxicology

The ability to accurately measure AP sites has significant implications for drug development and toxicology.

-

Assessing Genotoxicity: Aldehyde reactive probes can be used to assess the DNA damaging potential of new chemical entities. An increase in AP sites following exposure to a compound can indicate a genotoxic effect.

-

Evaluating Chemotherapeutic Efficacy: Many cancer therapies, including alkylating agents and ionizing radiation, induce DNA damage that is processed through the BER pathway, leading to the formation of AP sites.[1] Aldehyde reactive probes can be used to monitor the extent of this damage in cancer cells, providing a measure of the drug's efficacy.

-

Studying DNA Repair Inhibition: The development of inhibitors of DNA repair pathways is a promising strategy to enhance the efficacy of cancer therapies. Aldehyde reactive probes can be used to assess the accumulation of AP sites in the presence of DNA repair inhibitors, thereby evaluating the inhibitor's effectiveness.

-

Biomarker of Oxidative Stress: Since oxidative damage to DNA can lead to the formation of AP sites, their levels can serve as a biomarker of oxidative stress in various disease states.

Conclusion

Aldehyde reactive probes are invaluable tools in the field of DNA damage research. Their ability to specifically and sensitively detect abasic sites has provided significant insights into the mechanisms of DNA damage and repair. The continuous development of new probes with improved properties, such as enhanced reactivity and direct fluorescence detection, will further expand their applications in both basic research and clinical settings. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging these powerful tools to advance their studies in DNA damage and its implications for human health and disease.

References

- 1. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stress Marker Detection this compound(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]

- 3. cdn.coastalscience.noaa.gov [cdn.coastalscience.noaa.gov]

- 4. abcam.com [abcam.com]

- 5. fn-test.com [fn-test.com]

- 6. caymanchem.com [caymanchem.com]

- 7. dojindo.com [dojindo.com]

- 8. support.nanotempertech.com [support.nanotempertech.com]

- 9. A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of Aldehyde Reactive Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties of aldehyde reactive probes and their application in biological research and drug development. Aldehydes are highly reactive electrophilic molecules that can be generated endogenously through processes like lipid peroxidation and enzymatic reactions, or introduced exogenously.[1] Their reactivity makes them both crucial signaling molecules and potent toxins, capable of modifying proteins, nucleic acids, and lipids, thereby altering cellular function.[2] Aldehyde reactive probes are essential tools for detecting and quantifying these transient species, providing invaluable insights into oxidative stress, disease pathology, and cellular signaling.

Core Chemical Properties and Reactivity

The fundamental principle behind aldehyde reactive probes lies in the electrophilic nature of the aldehyde's carbonyl carbon, which readily reacts with strong nucleophiles. The two primary reaction mechanisms exploited by these probes are Schiff base formation and Michael addition.[2]

-

Schiff Base Formation: Probes containing primary amine functionalities, such as hydrazines and alkoxyamines (hydroxylamines), react with aldehydes to form hydrazones and oximes, respectively. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a stable carbon-nitrogen double bond. Oxime linkages are generally more stable than hydrazone linkages.[3]

-

Michael Addition: α,β-unsaturated aldehydes, such as 4-hydroxynonenal (4-HNE), contain an electrophilic β-carbon in addition to the carbonyl carbon. These aldehydes can react with soft nucleophiles, like the thiol group of cysteine residues, via a Michael addition reaction.[2]

The reactivity and selectivity of these probes are influenced by several factors, including the pH of the medium, the electronic properties of both the probe and the aldehyde, and steric hindrance.[1] For instance, the rate-limiting step for hydrazone formation at neutral pH is the dehydration of the tetrahedral intermediate, a process that can be catalyzed by general acids or bases, such as aniline.[3][4]

Major Classes of Aldehyde Reactive Probes

Several classes of probes have been developed, each with distinct chemical features and applications:

-

Hydrazine and Alkoxyamine Derivatives: These are the most common types of aldehyde reactive probes. They are often conjugated to reporter molecules such as biotin (e.g., biotin hydrazide, Aldehyde Reactive Probe - ARP) for detection via avidin/streptavidin systems, or to fluorophores for direct visualization.[5][6] this compound, chemically known as N'-(aminooxyacetyl)-N'-biotinylhydrazine, is widely used for the detection of abasic sites in DNA.[7]

-

2-Aminothiophenol Derivatives: These probes react with aldehydes to form a dihydrobenzothiazole ring, a cyclization reaction that is often accompanied by a "turn-on" fluorescence response.[8] This class of probes offers high selectivity and sensitivity for aldehyde detection in living systems.[8]

Quantitative Data on Aldehyde Reactive Probes

The efficiency of an aldehyde reactive probe is determined by its reaction kinetics, the stability of the resulting adduct, and, for fluorescent probes, its photophysical properties. The following tables summarize key quantitative data for different classes of probes.

Table 1: Reaction Kinetics of Aldehyde Reactive Probes

| Probe Type | Aldehyde | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |

| Hydrazine | Butyraldehyde | 2-20 M⁻¹s⁻¹ | pH 7.4, aqueous buffer | [4][7] |

| Hydrazine | Benzaldehyde | ~0.03 - 0.3 M⁻¹s⁻¹ | pH 7.4, aqueous buffer | [4] |

| Alkoxyamine (Aminooxy) | Aromatic Aldehydes | Generally slower than hydrazones, but aniline catalysis significantly increases the rate | Neutral pH | [3] |

| 4-Amino-3-thiophenol | Various Aldehydes | 0.0196 s⁻¹ (pseudo-first order) | Not specified |

Table 2: Photophysical Properties of Fluorescent Aldehyde Probes

| Fluorophore Core | Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fold-Increase in Fluorescence | Reference(s) |

| BODIPY | BHA | 420 | 450-500 | 0.40 (product) | Not specified | [9] |

| BODIPY | Not specified | 494-512 | 512-514 | 0.031 - 0.148 | Not specified | [10] |

| BODIPY | Dye 4 (solid state) | Not specified | 595-637 | 0.725 (solid state) | Not specified | [11] |

| 4-amino-3-thiophenol based | Probe 1a | Not specified | Not specified | High | ~80-fold |

Signaling Pathways Involving Aldehydes

Reactive aldehydes, particularly those derived from lipid peroxidation like 4-HNE, are increasingly recognized as important signaling molecules in pathways related to oxidative stress and inflammation. Aldehyde reactive probes are instrumental in studying the role of aldehyde-protein adducts in these pathways.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Lipid peroxidation-derived aldehydes can activate the NF-κB signaling cascade, leading to the transcription of pro-inflammatory genes. This activation can occur through the modification of upstream kinases.

References

- 1. JNK signaling pathway is a key modulator in cell death mediated by reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of abasic sites and oxidative DNA base damage using an ELISA-like assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. synthesis-and-characterization-of-bodipy-with-a-high-solid-fluorescence-quantum-yield - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to the Detection of Apurinic/Apyrimidinic (AP) Sites in DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apurinic/apyrimidinic (AP) sites, also known as abasic sites, are one of the most common forms of DNA damage. They arise from the spontaneous hydrolysis of the N-glycosidic bond that links a purine or pyrimidine base to the deoxyribose sugar backbone of DNA.[1] This process can be accelerated by exposure to various DNA-damaging agents, including reactive oxygen species (ROS), alkylating agents, and ionizing radiation. AP sites are also critical intermediates in the base excision repair (BER) pathway, where damaged or incorrect bases are enzymatically removed by DNA glycosylases.[1]

If left unrepaired, AP sites can block DNA replication and transcription, leading to mutations, strand breaks, and ultimately cell death.[2] Consequently, the accurate detection and quantification of AP sites are crucial for understanding the mechanisms of DNA damage and repair, assessing the genotoxicity of various compounds, and developing novel therapeutic strategies that target these pathways.

This technical guide provides a comprehensive overview of the core methodologies used to detect and quantify AP sites in DNA. It details the principles behind each technique, provides experimental protocols, compares their quantitative performance, and illustrates key workflows and concepts through diagrams.

Core Methodologies for AP Site Detection

The detection of AP sites primarily relies on the chemical reactivity of the aldehyde group that is exposed in the open-ring form of the deoxyribose sugar at the abasic site.[3] The main strategies for detection can be broadly categorized into three groups: aldehyde-reactive probes, enzymatic methods, and mass spectrometry-based approaches.

Aldehyde-Reactive Probe (ARP) Based Assays

The most widely used method for detecting AP sites involves the use of an aldehyde-reactive probe (this compound).[2] this compound, which is N'-aminooxymethylcarbonylhydrazino-D-biotin, contains a hydroxylamine group that specifically reacts with the aldehyde group of the AP site to form a stable oxime linkage.[3] The biotin tag on this compound allows for subsequent detection and quantification.

The general workflow for this compound-based AP site detection involves the following steps:

-

DNA Isolation: Genomic DNA is carefully isolated from the biological sample of interest. It is crucial to avoid harsh conditions, such as high temperatures, that can artificially generate AP sites.[4]

-

This compound Labeling: The isolated DNA is incubated with this compound, allowing it to react with and label the AP sites.

-

Purification: Excess, unbound this compound is removed from the labeled DNA.

-

Detection and Quantification: The biotinylated AP sites are then detected and quantified using one of several methods:

-

ELISA-like Assay: The this compound-labeled DNA is immobilized on a microplate and detected with a streptavidin-enzyme conjugate (e.g., horseradish peroxidase or alkaline phosphatase), which catalyzes a colorimetric or chemiluminescent reaction.[4][5] The signal intensity is proportional to the number of AP sites.

-

Dot Blot Assay: The this compound-labeled DNA is spotted onto a membrane, which is then probed with a streptavidin-enzyme conjugate for detection.[6]

-

AP-Seq: This method combines this compound labeling with next-generation sequencing to map the genomic location of AP sites.[1][7]

-

This protocol is adapted from commercially available kits.[4]

-

DNA Sample Preparation:

-

This compound Reaction:

-

Purification of this compound-labeled DNA:

-

Add 90 µL of TE buffer to the reaction mixture.

-

Add 100 µL of DNA binding solution and mix well.

-

Transfer the mixture to a DNA spin column and centrifuge at 10,000 x g for 1 minute.

-

Wash the column with 200 µL of wash buffer and centrifuge again.

-

Elute the this compound-labeled DNA with 50 µL of TE buffer.

-

-

ELISA-based Quantification:

-

Prepare a standard curve using the provided this compound-DNA standard (e.g., 0 to 40 AP sites/10 5 bp).

-

Add 50 µL of the this compound-labeled DNA samples and standards to the wells of a DNA high-binding plate.[4]

-

Add 50 µL of DNA Binding Solution to each well and incubate overnight at room temperature.[8]

-

Wash the wells five times with 1X Wash Buffer.

-

Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 1 hour at 37°C.

-

Wash the wells five times with 1X Wash Buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

-

Add 100 µL of stop solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the number of AP sites in the samples by comparing their absorbance to the standard curve.

-

Mass Spectrometry (MS) Based Methods

Mass spectrometry offers a highly sensitive and specific method for the quantification of AP sites.[9][10] These methods typically involve the derivatization of the AP site, followed by enzymatic digestion of the DNA and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

The general workflow for MS-based AP site detection is as follows:

-

Derivatization: The aldehyde group of the AP site is reacted with a labeling agent to form a stable derivative. Common derivatizing agents include O-4-nitrobenzylhydroxylamine (NBHA) and O-(pyridin-3-yl-methyl)hydroxylamine (PMOA).[9][10] This step is often performed before DNA isolation to minimize the artifactual formation of AP sites during sample processing.[11][12]

-

DNA Isolation and Digestion: The derivatized DNA is isolated and then enzymatically digested into individual nucleosides or nucleotides.

-

LC-MS/MS Analysis: The resulting digest is analyzed by LC-MS/MS. The derivatized AP site can be identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.

This protocol is a generalized representation based on published methods.[12]

-

Derivatization of AP Sites in Nuclear Lysate:

-

Isolate cell nuclei from tissue or cell culture.

-

Perform a rapid digestion of nuclear proteins to minimize enzymatic repair.

-

Directly add O-(pyridin-3-yl-methyl)hydroxylamine (PMOA) to the nuclear lysate to derivatize the AP sites.

-

-

DNA Isolation and Digestion:

-

Isolate the DNA from the lysate using a standard phenol-chloroform extraction method.

-

Enzymatically digest the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

-

LC-MS/MS Analysis:

-

Perform chromatographic separation of the nucleoside digest using a reverse-phase HPLC column.

-

Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific transition of the PMOA-derivatized deoxyribose.

-

Quantify the amount of the derivatized AP site by comparing the peak area to that of a stable isotope-labeled internal standard.

-

Enzymatic Methods

Enzymatic methods for AP site detection utilize enzymes that specifically recognize and act upon AP sites. The primary enzyme used in these assays is AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone immediately 5' to the AP site.[13]

The activity of APE1 can be monitored using various approaches:

-

Fluorescent Probes: A fluorescent dye that binds to the AP site can be used.[13] Upon cleavage of the AP site by APE1, the dye is released, resulting in a change in fluorescence.[13]

-

Strand Breakage Analysis: The cleavage of the AP site by APE1 results in a DNA strand break, which can be detected by gel electrophoresis or other methods.

This is a generalized protocol based on the principles of fluorescent AP site detection.[13]

-

Prepare a DNA Substrate: Synthesize a short oligonucleotide containing a single AP site and labeled with a fluorophore and a quencher on opposite sides of the AP site.

-

Enzymatic Reaction:

-

Incubate the DNA substrate with the purified APE1 enzyme in a suitable reaction buffer.

-

The cleavage of the AP site by APE1 will separate the fluorophore and the quencher, leading to an increase in fluorescence.

-

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence over time using a fluorometer.

-

The rate of the fluorescence increase is proportional to the APE1 activity, which in turn can be related to the number of AP sites if the enzyme is used to probe a DNA sample.

-

Quantitative Comparison of AP Site Detection Methods

| Method | Principle | Detection Limit | Throughput | Specificity | Key Advantages | Key Limitations |

| This compound-based ELISA | Chemical labeling with biotinylated probe and colorimetric/chemiluminescent detection.[4][5] | 4-40 AP sites per 1 x 105 bp[4] | High | Moderate | Easy to perform, suitable for high-throughput screening.[2] | Potential for cross-reactivity with other aldehydes in DNA[6]; indirect quantification. |

| Mass Spectrometry (LC-MS/MS) | Derivatization of AP sites followed by mass-based detection.[9][10] | ~2 AP sites per 108 nucleotides[9][12] | Low to Medium | High | High sensitivity and specificity; provides direct quantification.[9][10] | Requires specialized equipment and expertise; lower throughput.[2] |

| Enzymatic Assays | Enzyme-catalyzed reaction at the AP site leading to a detectable signal.[13] | Varies with assay design | Medium to High | High | High specificity due to enzymatic recognition. | Indirect quantification; activity can be influenced by inhibitors. |

| AP-Seq | This compound labeling combined with next-generation sequencing.[1][7] | Single-nucleotide resolution | Low | High | Provides genome-wide localization of AP sites.[7] | Complex workflow; requires bioinformatics expertise. |

Conclusion

The detection and quantification of apurinic/apyrimidinic sites are fundamental to research in DNA damage and repair, toxicology, and cancer biology. The choice of method depends on the specific research question, the required sensitivity and throughput, and the available resources. This compound-based assays offer a convenient and high-throughput solution for measuring global AP site levels. Mass spectrometry provides the highest sensitivity and specificity for accurate quantification. Enzymatic assays offer high specificity, while AP-Seq enables the genome-wide mapping of these lesions. A thorough understanding of the principles, advantages, and limitations of each technique, as detailed in this guide, is essential for obtaining reliable and meaningful data on the prevalence and distribution of AP sites in the genome.

References

- 1. G-quadruplex - Wikipedia [en.wikipedia.org]

- 2. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abcam.com [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Sequencing abasic sites in DNA at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AP-Seq: A Method to Measure Apurinic Sites and Small Base Adducts Genome-Wide | Springer Nature Experiments [experiments.springernature.com]

- 8. cdn.coastalscience.noaa.gov [cdn.coastalscience.noaa.gov]

- 9. Mass spectrometric quantitation of apurinic/apyrimidinic sites in tissue DNA of rats exposed to tobacco-specific nitrosamines and in lung and leukocyte DNA of cigarette smokers and non-smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of apurinic/apyrimidinic lesions in DNA with high-performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantitation of Apurinic/Apyrimidinic Sites in Isolated DNA and in Mammalian Tissue with Reduced Artifact - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simple label-free fluorescence detection of apurinic/apyrimidinic endonuclease 1 activity and its inhibitor using the abasic site-binding fluorophore - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Chemistry of Aminooxy-PEG-Rhodamine (ARP) Interaction with Aldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemoselective and bioorthogonal reaction between aminooxy-functionalized probes and aldehydes, known as oxime ligation, has emerged as a powerful tool in chemical biology, diagnostics, and drug development. This technical guide provides a comprehensive overview of the chemistry underpinning the interaction of Aminooxy-PEG-Rhodamine (ARP) with aldehydes. It details the reaction mechanism, the role of catalysis, and the stability of the resulting oxime bond. Furthermore, this guide presents quantitative kinetic data from analogous systems, detailed experimental protocols for biomolecule labeling, and a workflow for the application of this compound in detecting and analyzing aldehyde-bearing proteins. This document is intended to serve as a valuable resource for researchers leveraging this compound probes for the fluorescent labeling and detection of aldehydic modifications in biological systems.

Introduction

The precise and specific modification of biomolecules is a cornerstone of modern biological research and therapeutic development. Among the repertoire of bioorthogonal chemistries, oxime ligation stands out for its high chemoselectivity, proceeding under mild, aqueous conditions with minimal cross-reactivity with other biological functional groups.[1][2] This reaction involves the covalent coupling of an aminooxy moiety with an aldehyde or ketone to form a highly stable oxime linkage.[3]

Aminooxy-PEG-Rhodamine (this compound) is a specialized molecular probe designed to harness the power of oxime ligation for the fluorescent detection of aldehydes. It comprises three key functional components:

-

An aminooxy group (-O-NH₂): The reactive handle that specifically targets and covalently binds to aldehyde functional groups.

-

A Polyethylene Glycol (PEG) spacer: A flexible, hydrophilic linker that enhances the solubility of the probe and minimizes steric hindrance, facilitating its interaction with target molecules.

-

A Rhodamine fluorophore: A bright and photostable fluorescent dye that enables sensitive detection and quantification of the labeled biomolecules.

The ability of this compound to specifically tag aldehydes makes it an invaluable tool for studying a range of biological phenomena, including the detection of apurinic/apyrimidinic (AP) sites in damaged DNA, the analysis of post-translationally modified proteins bearing aldehyde groups generated through oxidative stress, and the labeling of glycoproteins following periodate oxidation of their carbohydrate moieties.[2][4][5]

The Core Chemistry: Oxime Ligation

The fundamental reaction between this compound and an aldehyde is a nucleophilic addition-elimination reaction that results in the formation of a stable oxime bond.

Reaction Mechanism

The reaction proceeds in two main steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminooxy group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate, a hemiaminal-like structure.

-

Dehydration: This intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the final, stable C=N-O oxime bond.

The overall reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product. The reaction is most efficient in the slightly acidic to neutral pH range (pH 5.5-7.5), as a mildly acidic environment can facilitate the dehydration step without significantly protonating the nucleophilic aminooxy group.[6]

Catalysis of the Oxime Ligation

While the reaction between aminooxy groups and aldehydes can proceed uncatalyzed, its rate can be significantly enhanced by the addition of a nucleophilic catalyst, most commonly aniline and its derivatives.[1][7] The catalytic mechanism involves the formation of a more reactive Schiff base intermediate.

-

Formation of a Schiff Base: The aniline catalyst first reacts with the aldehyde to form a protonated Schiff base (an iminium ion). This intermediate is more electrophilic and thus more susceptible to nucleophilic attack than the original aldehyde.

-

Nucleophilic Attack by Aminooxy Group: The aminooxy group of the this compound probe then attacks the iminium ion intermediate.

-

Catalyst Regeneration: Following the formation of the tetrahedral intermediate, the aniline catalyst is eliminated, regenerating it for subsequent catalytic cycles, and yielding the final oxime product.

m-Phenylenediamine (mPDA) has been identified as a particularly efficient catalyst, demonstrating significantly higher catalytic activity than aniline, in part due to its greater aqueous solubility, which allows for its use at higher concentrations.[1]

Quantitative Data

Table 1: Observed Second-Order Rate Constants (kobs) for Uncatalyzed and Aniline-Catalyzed Oxime Ligation

| Aldehyde | Catalyst (Concentration) | kobs (M-1s-1) | Reference |

| Benzaldehyde | Aniline (100 mM) | 8.2 ± 1.0 | [7] |

| Citral | None | - | [1] |

| Citral | Aniline (50 mM) | 48.9 | [3] |

| Dodecanal | Aniline (50 mM) | ~90 | [1] |

Note: Data is for analogous aminooxy-functionalized fluorescent probes and serves as an approximation for the reactivity of this compound.

Table 2: Comparison of Catalytic Efficiency for Oxime Ligation

| Catalyst (Concentration) | Aldehyde | Relative Reaction Rate | Reference |

| Aniline (50 mM) | Citral | 1x | [3] |

| m-Phenylenediamine (50 mM) | Citral | ~1.6x | [3] |

| Aniline (100 mM) | 2-Pentanone | 1x | [1] |

| m-Phenylenediamine (100 mM) | 2-Pentanone | ~2.5x | [1] |

Note: Data is for analogous aminooxy-functionalized fluorescent probes and serves as an approximation for the reactivity of this compound.

Experimental Protocols

The following section provides a detailed methodology for the labeling of aldehyde-containing proteins with an Aminooxy-PEG-Rhodamine (this compound) probe. This protocol can be adapted for other aldehyde-bearing biomolecules.

General Materials and Reagents

-

Aldehyde-containing protein sample

-

Aminooxy-PEG-Rhodamine (this compound)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM Phosphate buffer, pH 7.0

-

Catalyst Stock Solution: 1 M Aniline in DMSO or 1 M m-Phenylenediamine in water

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer and fluorometer for analysis

Preparation of Reagent Stock Solutions

-

This compound Stock Solution: Dissolve the Aminooxy-PEG-Rhodamine in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Protein Solution: Prepare the aldehyde-containing protein in the Reaction Buffer to a final concentration of 10-100 µM.

Labeling Protocol

-

To the protein solution, add the this compound stock solution to achieve a final molar excess of the probe (e.g., 10-50 fold molar excess over the protein). Gently mix.

-

Add the catalyst stock solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light. The optimal reaction time may need to be determined empirically.

-

Following incubation, remove the unreacted this compound probe and catalyst by size-exclusion chromatography or dialysis.

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the rhodamine dye and the protein.

Visualization of Workflows and Pathways

While oxime ligation is a chemical reaction and not a biological signaling pathway, this compound is a powerful tool to study components of such pathways. For instance, oxidative stress can lead to the generation of aldehyde modifications on proteins, which can alter their function and impact signaling cascades. The following diagrams illustrate the logical relationships and experimental workflows for using this compound in this context.

Conclusion

The interaction between Aminooxy-PEG-Rhodamine and aldehydes via oxime ligation represents a robust and versatile strategy for the fluorescent labeling of biomolecules. The high chemoselectivity, mild reaction conditions, and the stability of the resulting conjugate make this compound an exceptional tool for researchers in diverse fields. Understanding the underlying chemistry, including the reaction mechanism and the principles of catalysis, is crucial for the successful design and execution of experiments. This guide provides the fundamental knowledge and practical protocols to empower scientists to effectively utilize this compound in their research endeavors, from basic biological discovery to the development of novel diagnostics and therapeutics.

References

- 1. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. G-quadruplex - Wikipedia [en.wikipedia.org]

- 5. Characterization of the aldehyde reactive probe reaction with AP-sites in DNA: influence of AP-lyase on adduct stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of M1G-dR in DNA by aldehyde reactive probe labeling and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Detecting Oxidative DNA Damage: An In-depth Technical Guide to Aldehyde Reactive Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Aldehyde Reactive Probes (ARPs) for the detection and quantification of oxidative DNA damage. Oxidative stress is a critical factor in the etiology of numerous diseases, including cancer, neurodegenerative disorders, and age-related pathologies. The resulting damage to DNA, particularly the formation of apurinic/apyrimidinic (AP) sites, is a key indicator of this cellular stress. ARPs offer a sensitive and specific method for measuring these lesions, providing valuable insights for both basic research and therapeutic development.

Introduction to Oxidative DNA Damage and AP Sites

Reactive oxygen species (ROS), generated through both endogenous metabolic processes and exposure to environmental agents, can inflict a variety of lesions upon DNA.[1][2][3] One of the most common forms of damage is the oxidation of DNA bases, which are subsequently removed by DNA glycosylases as part of the Base Excision Repair (BER) pathway.[4] This enzymatic action, as well as spontaneous depurination, results in the formation of an abasic (AP) site—a location in the DNA backbone that lacks a purine or pyrimidine base.[4][5] These AP sites exist in equilibrium between a closed ring and an open-chain form, the latter of which contains a reactive aldehyde group.[1][2][6][7] Unrepaired AP sites can stall replication and transcription, leading to mutations and cell death.[8] Therefore, the accurate quantification of AP sites serves as a reliable biomarker for oxidative DNA damage.

Principle of Aldehyde Reactive Probe (ARP) Chemistry

Aldehyde Reactive Probes are molecules designed to specifically react with the aldehyde group present in the open-chain form of AP sites.[1][2][6] The most commonly used this compound is N'-(aminooxymethylcarbonylhydrazino)-D-biotin.[1][2][6][9] This reagent forms a stable oxime bond with the aldehyde, effectively tagging the AP site with a biotin molecule.[10] This biotin tag can then be detected and quantified using avidin or streptavidin conjugates, which have a high affinity for biotin. These conjugates are typically linked to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), for colorimetric or chemiluminescent detection, or to a fluorophore for fluorescent detection.[10][11]

The specificity of the this compound for the aldehyde group ensures a low background signal and high sensitivity, allowing for the detection of as few as 1 to 4 AP sites per 1 x 105 base pairs.[1][2][8][9]

Experimental Workflows

The versatility of ARPs allows for the detection of AP sites in various sample types, including purified DNA, cell cultures, and tissue homogenates. Below are generalized workflows for these applications.

Detection of AP Sites in Purified Genomic DNA

This workflow is suitable for the precise quantification of AP sites in isolated DNA.

In-Cell Detection of AP Sites

ARPs are cell-permeable, allowing for the direct labeling of AP sites within intact cells. This approach minimizes the risk of introducing artificial AP sites during DNA isolation.[4]

References

- 1. dojindo.com [dojindo.com]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. Repair of products of oxidative DNA base damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. G-quadruplex - Wikipedia [en.wikipedia.org]

- 6. dojindo.com [dojindo.com]

- 7. researchgate.net [researchgate.net]

- 8. abcam.com [abcam.com]

- 9. Stress Marker Detection this compound(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]

- 10. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Foundational Principles of the Aldehyde Reactive Probe (ARP) Assay for DNA Lesions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles, experimental methodologies, and data interpretation of the Aldehyde Reactive Probe (ARP) assay for the quantification of apurinic/apyrimidinic (AP) sites, a major form of DNA damage.

Introduction to DNA Damage and the Significance of Abasic Sites

DNA is under constant assault from both endogenous and environmental agents, leading to a variety of lesions.[1] Apurinic/apyrimidinic (AP or abasic) sites are one of the most common and significant forms of DNA damage, arising from spontaneous base loss, oxidative damage, or as intermediates in the base excision repair (BER) pathway.[2][3] It is estimated that tens of thousands of abasic sites are generated per cell per day.[2][3] If left unrepaired, these lesions can inhibit transcription and replication, and are mutagenic, posing a significant threat to genomic integrity.[2][3] Consequently, the accurate quantification of AP sites is crucial for research in aging, cancer, and various age-related diseases, as well as for the development of novel therapeutics.[4]

The Aldehyde Reactive Probe (this compound) assay is a sensitive and specific method for the detection and quantification of AP sites in DNA.[4] It offers a simpler and more rapid alternative to more laborious procedures for measuring DNA damage.[4]

Core Principles of the this compound Assay

The this compound assay is predicated on the specific chemical reaction between the Aldehyde Reactive Probe and the aldehyde group present in the open-ring form of an AP site in the DNA backbone.[2][5][6]

The probe, N'-(Aminooxymethylcarbonylhydrazino)-D-biotin, possesses a terminal aminooxy group that reacts with the aldehyde to form a stable oxime bond.[5][6][7] This reaction effectively tags the abasic site with a biotin molecule.[4][5] The biotinylated DNA can then be readily detected and quantified using avidin or streptavidin conjugates in an ELISA-like format.[4][5][8][9][10]

A key advantage of the this compound assay is its adaptability for measuring other types of DNA lesions.[4] By pre-treating the DNA with specific DNA N-glycosylases, various base lesions can be converted into AP sites, which can then be quantified by the standard this compound protocol.[4] For instance:

-

Oxidative Pyrimidine Damage: Endonuclease III can be used to excise oxidized pyrimidines, creating AP sites.[4]

-

Oxidative Purine Damage: 8-oxoguanine N-glycosylase (OGG1) can remove 8-oxoguanine, a common form of oxidative purine damage, generating an AP site.[4]

-

Uracil in DNA: Uracil-DNA glycosylase (UDG) can be employed to remove uracil bases, which may be present due to cytosine deamination or misincorporation, resulting in an AP site.[8]

Chemical Reaction of this compound with an Abasic Site

Detailed Experimental Protocol

The following is a generalized protocol for the this compound assay, compiled from various sources.[2][5][10][11] Specific details may vary depending on the commercial kit used.

Materials and Reagents

-

Genomic DNA isolation kit

-

This compound Solution (e.g., 10 mM in DMSO or water)

-

TE Buffer (Tris-EDTA)

-

DNA Binding Solution

-

96-well high-binding microplate

-

Wash Buffer (e.g., PBS with Tween-20)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

-

Stop Solution (e.g., 1 M Sulfuric Acid)

-

This compound-DNA Standards (DNA with a known number of AP sites)

-

Microplate reader

Experimental Workflow

Step-by-Step Methodology

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from cells or tissues using a suitable commercial kit or standard protocols. It is crucial to avoid any heating steps during purification that could artificially generate abasic sites.

-

DNA Quantification and Purity Check: Determine the concentration of the purified DNA, for example, by measuring the absorbance at 260 nm. An OD260/OD280 ratio of ~1.8 is indicative of highly purified DNA.[5][10] Adjust the DNA concentration to a working stock (e.g., 100 µg/ml) in TE buffer.[5][10]

-

This compound Labeling: In a microcentrifuge tube, mix equal volumes of the DNA sample and the this compound solution (e.g., 10 µl of 100 µg/ml DNA + 10 µl of this compound solution).[5][10] Incubate the reaction at 37°C for 1 hour.[5][10]

-

Purification of this compound-labeled DNA: Remove the unreacted this compound probe. This can be achieved by ethanol precipitation or by using a centrifugal filtration tube.[5][7]

-

Immobilization on Microplate: Dilute the purified this compound-labeled DNA to a suitable concentration (e.g., 0.5-1 µg/ml) with TE buffer.[2] Add the diluted this compound-labeled DNA samples and the this compound-DNA standards to the wells of a high-binding 96-well plate.[2][10] Add DNA Binding Solution to each well, mix, and incubate at room temperature overnight to allow the DNA to bind to the plate.[2][10]

-

Washing: Discard the solution from the wells and wash the plate multiple times (e.g., 3-5 times) with Wash Buffer.[2][10]

-

Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate, diluted in an appropriate buffer, to each well and incubate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature).

-

Final Washing: Repeat the washing step to remove any unbound Streptavidin-HRP.

-

Substrate Reaction: Add the TMB Substrate Solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at 450 nm.[11]

-

Data Analysis: Create a standard curve by plotting the absorbance values of the this compound-DNA standards against the known number of AP sites.[6] Use this standard curve to determine the number of AP sites in the unknown DNA samples.

Data Presentation and Interpretation

Quantitative data from the this compound assay is typically presented as the number of AP sites per 1 x 105 base pairs. The sensitivity and detection range can vary slightly between different commercial kits.

| Parameter | Typical Value | Source(s) |

| Detection Range | 1 to 40 AP sites per 1 x 105 bp | [5][6][10] |

| Sensitivity | As low as 4 AP sites per 1 x 105 bp | [2][3] |

| DNA Sample Requirement | ~0.5 - 1 µg per reaction | [6][11] |

| Assay Time | ~ 2 days (including overnight incubation) | [5][10] |

Considerations and Limitations

-

pH Dependence: The reaction of this compound with AP sites has been shown to be pH-dependent, with better reactivity under acidic conditions.[8] Standard protocols, however, are typically performed at a neutral or slightly alkaline pH.

-

Alternative Probes: Other alkoxyamine probes, such as AA3, have been developed and may offer improved reactivity and a better pH profile compared to this compound.[8]

-

Background Signal: Biotin is an endogenous molecule, which could potentially lead to background signals in certain applications, although the purification steps in the standard assay are designed to minimize this.[8]

Application in Research and Drug Development

The this compound assay is a valuable tool in a wide range of research areas:

-

Oxidative Stress and Aging: Quantifying the accumulation of oxidative DNA damage in relation to aging and age-related diseases.[4]

-

Cancer Research: Assessing DNA damage in cancer cells and studying the mechanisms of DNA repair. It can also be used to evaluate the efficacy of DNA-damaging chemotherapeutic agents.[8]

-

Toxicology: Evaluating the genotoxicity of chemical compounds and environmental agents.

-

Drug Development: Screening for compounds that either protect against DNA damage or enhance the DNA-damaging effects of other drugs.[12] The assay can be used to study inhibitors of the base excision repair pathway.[8]

Pathway for Detecting Various DNA Lesions

Conclusion

The Aldehyde Reactive Probe assay is a robust, sensitive, and versatile method for the quantification of abasic sites in DNA. Its adaptability for measuring other forms of DNA damage through the use of specific enzymes further enhances its utility. For researchers and professionals in fields ranging from basic science to drug development, the this compound assay provides a critical tool for understanding the mechanisms of DNA damage and repair, and for assessing the impact of various agents on genomic integrity.

References

- 1. Quantitation of DNA damage by an aldehyde reactive probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. AP Sites Quantitation Kit [cellbiolabs.com]

- 4. Detection of abasic sites and oxidative DNA base damage using an ELISA-like assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. DNA Damage Detection -Nucleostain- DNA Damage Quantification Kit -AP Site Counting- Dojindo [dojindo.com]

- 7. Stress Marker Detection this compound(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]

- 8. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. interchim.fr [interchim.fr]

- 11. abcam.co.jp [abcam.co.jp]

- 12. Hi-Affi™ Oxidative DNA Damage Quantitation Kit (AP sites)-Colorimetric - Creative Biolabs [creative-biolabs.com]

Unmasking the Carbonyl: An In-depth Technical Guide to the Specificity of Aldehyde Reactive Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of aldehyde-reactive probes, focusing on their specificity, underlying chemical mechanisms, and practical applications in biological research. We delve into the quantitative aspects of their reactivity, offer detailed experimental protocols, and present visual representations of key pathways and workflows to facilitate a deeper understanding of these powerful molecular tools.

Core Principles of Aldehyde-Reactive Probes

Aldehyde-reactive probes are a class of chemical tools designed to selectively label and detect aldehyde and ketone functionalities within biological systems. These carbonyl groups are often generated as a result of oxidative stress, lipid peroxidation, or as intermediates in enzymatic reactions. The infrequent natural occurrence of aldehydes and ketones in most biopolymers makes them unique targets for chemical modification, enabling researchers to study processes like protein carbonylation and DNA damage.[1]

The specificity of these probes is governed by a combination of direct and indirect factors. Direct factors include the intrinsic chemical properties of both the probe (the nucleophile) and the target aldehyde (the electrophile), such as their respective pKa and electrophilic index.[2] Indirect influences, such as the local pH and the steric and electronic environment of the target molecule, also play a crucial role in determining the reaction's specificity and efficiency.[2]

The two most common classes of aldehyde-reactive probes are those based on hydrazine and hydroxylamine moieties. These react with aldehydes and ketones to form hydrazones and oximes , respectively, through a condensation reaction.

Reaction Mechanisms